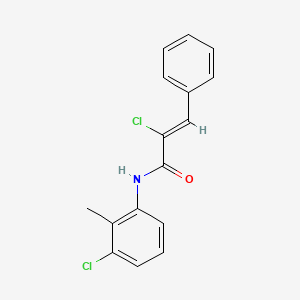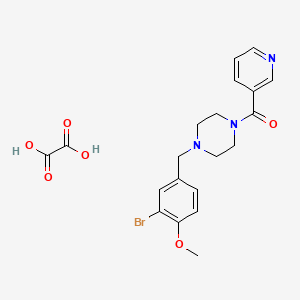
2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylacrylamide is a compound that likely participates in a range of chemical reactions due to its functional groups. These include the acrylamide moiety and chlorinated aromatic rings, which can be involved in various organic synthesis processes and exhibit specific physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves multicomponent reactions that allow for the introduction of various functional groups, such as chloro and acrylamide functionalities, into the molecular framework. These reactions often require catalysts, such as palladium, to facilitate C-C and C-H bond cleavages and formations (Wakui et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction, revealing details about their conformation and intermolecular interactions. For example, the structures of certain hydrochlorides and related amides indicate how substitutions and chain length affect molecular conformation (Fundamenskii et al., 1993).
Chemical Reactions and Properties
Compounds with similar structures can undergo multiple arylation processes, highlighting the reactivity of the acrylamide group and the influence of the chlorinated phenyl rings. These processes are crucial for the synthesis of complex organic molecules (Wakui et al., 2004).
Physical Properties Analysis
Solubility and thermodynamic modeling of structurally similar compounds provide insights into their behavior in different solvents and temperatures. These properties are essential for optimizing synthesis and isolation processes in organic chemistry (Souza et al., 2018).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, including reactivity and potential for forming various molecular structures, are influenced by their functional groups and molecular geometry. Investigations into related compounds have shown how modifications to the molecular structure can impact chemical behavior and stability (Kashino et al., 1994).
properties
IUPAC Name |
(Z)-2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-13(17)8-5-9-15(11)19-16(20)14(18)10-12-6-3-2-4-7-12/h2-10H,1H3,(H,19,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMHYUUUHKPIPZ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC=CC=C2)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-adamantylacetyl)-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5612316.png)

![(1S*,5R*)-6-[4-(1H-pyrazol-4-yl)butanoyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5612339.png)

![N'-[(4-chlorophenyl)sulfonyl]-4-(dimethylamino)-N-isopropylbenzenecarboximidamide](/img/structure/B5612348.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5612350.png)


![2,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5612377.png)
![2-((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)-2-oxoethanol](/img/structure/B5612380.png)
![2-[4-(tert-butylamino)-2-quinazolinyl]phenol](/img/structure/B5612398.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5612405.png)
![1-methyl-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5612409.png)
![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline hydrobromide](/img/structure/B5612417.png)